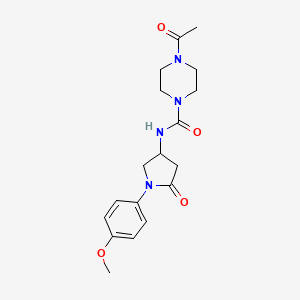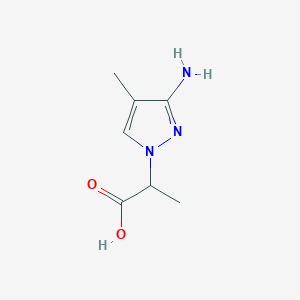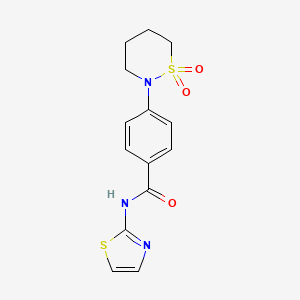
4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide" is a derivative of benzamide with potential biological activity. It is structurally related to various heterocyclic compounds that have been synthesized and studied for their potential applications in medicine and pharmacology. The compound features a thiazinan dioxo moiety and a thiazolyl group attached to a benzamide core.
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions, as seen in the one-pot synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives . Similarly, the copper-catalyzed intramolecular cyclization process has been employed to synthesize N-benzothiazol-2-yl-amides . These methods suggest that the synthesis of "4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide" could potentially involve similar multistep reactions, possibly starting with thioureas and amines or employing catalytic cyclization techniques.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry, as well as single-crystal X-ray analysis . These techniques would likely be applicable in analyzing the molecular structure of "4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide" to confirm its conformation and structural features.
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes reactions with carboxylic acid hydrazides to form N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This suggests that "4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide" may also participate in reactions with hydrazides or other nucleophilic agents, potentially leading to the formation of new derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related benzamide derivatives have been studied, including their solubility, melting points, and stability . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The compound's solubility in water and organic solvents, stability under physiological conditions, and melting point would be important parameters to assess.
Biological Activity Analysis
Compounds with similar structural motifs have been evaluated for a range of biological activities, including analgesic , antibacterial , anti-inflammatory , and psychotropic effects . This indicates that "4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide" could also exhibit such activities, and pharmacological screening would be necessary to determine its potential therapeutic applications.
Case Studies
While specific case studies on "4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide" are not provided, the literature on related compounds offers insights into possible applications. For instance, the synthesis of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide and its structural analysis provided a basis for understanding its psychotropic and anti-inflammatory activities . Such case studies highlight the importance of structural analysis in predicting and understanding the biological activities of new compounds.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
The research into benzothiazole derivatives, including compounds structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide, has shown promising antimicrobial properties. For instance, novel heterocycles synthesized from dipodal-benzimidazole, benzoxazole, and benzothiazole have exhibited broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. These findings suggest the potential for these compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Research into substituted benzamides, closely related to the chemical structure , has identified compounds as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors have shown significant efficacy in preclinical models, suggesting their potential use in treating diseases where VEGF plays a critical role, such as various forms of cancer (Borzilleri et al., 2006).
Antioxidant Activity
A new benzothiazole derivative evaluated for its antioxidant activity in the context of acetaminophen toxicity has demonstrated promising results. This compound increased reduced glutathione content and decreased malondialdehyde levels, indicating its potential to mitigate oxidative stress and protect against drug-induced hepatotoxicity (Cabrera-Pérez et al., 2016).
Corrosion Inhibition
Benzothiazole derivatives have been studied for their corrosion inhibiting properties against steel in acidic solutions, demonstrating high efficiency and stability. These findings open the possibility for these compounds to be used in industrial applications to prevent metal corrosion, thereby extending the lifespan of metal components and structures (Hu et al., 2016).
Diuretic Activity
In the search for new therapeutic agents, certain benzothiazole derivatives have been identified as potential diuretics. These compounds have shown promising results in vivo, highlighting their potential application in treating conditions that require the removal of excess water from the body, such as hypertension and congestive heart failure (Yar & Ansari, 2009).
Propiedades
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-13(16-14-15-7-9-21-14)11-3-5-12(6-4-11)17-8-1-2-10-22(17,19)20/h3-7,9H,1-2,8,10H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJLSEGXDKBFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2542893.png)
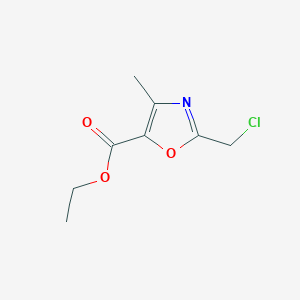
![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
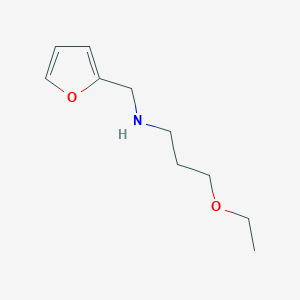
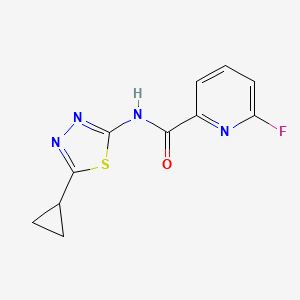
![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)

![3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid](/img/structure/B2542911.png)
